molecular formula C11H9NO2 B1340588 4-(Pyridin-2-yloxy)phenol CAS No. 68464-71-1

4-(Pyridin-2-yloxy)phenol

Cat. No. B1340588
CAS RN: 68464-71-1
M. Wt: 187.19 g/mol
InChI Key: RBICIHOONDLHDZ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)phenol is a chemical compound with the CAS Number: 68464-71-1 . It has a molecular weight of 187.2 and its IUPAC name is 4-(2-pyridinyloxy)phenol . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 4-(Pyridin-2-yloxy)phenol is 1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pyridin-2-ol, a related compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

4-(Pyridin-2-yloxy)phenol has a melting point of 142-144 . It is a powder at room temperature .

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or activity.

Biochemical Pathways

Phenolic compounds like this one are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways .

Result of Action

Related compounds have been shown to exhibit anti-fibrotic activities , suggesting that 4-(Pyridin-2-yloxy)phenol may have similar effects.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-pyridin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBICIHOONDLHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562627
Record name 4-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yloxy)phenol

CAS RN

68464-71-1
Record name 4-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following Scheme I: To a 100 mL round-bottomed flask equipped with condenser and N2 inlet were added 3.1 g (50.2 mmol) boric acid, 10 mL tetrahydrofuran, 2.3 mL (20 mmol) 30% hydrogen peroxide, and 1 mL concentrated sulfuric acid. To the reaction was added a solution of 2.0 g (10 mmol) 4-(pyridin-2-yloxy)-benzaldehyde in 10 mL tetrahydrofuran dropwise over 5 minutes. The reaction was stirred 3 hr at 60° C., cooled, filtered, and the filtrate neutralized with saturated aqueous sodium bicarbonate solution. The mixture was extracted into 2× ethyl acetate, and the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using hexane/ethyl acetate as eluant to afford 180 mg (9.6%) of the product as a solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
9.6%

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